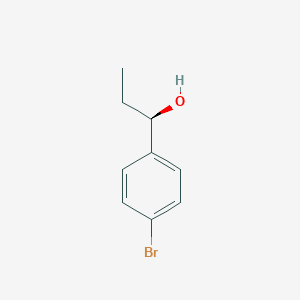
テクロフタラム代謝物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and an isoindole core, making it a subject of interest in various fields of scientific research.
科学的研究の応用
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Research utilizing tecloftalam has provided significant insights into the molecular interactions between herbicides and their target enzymes .
Mode of Action
The exact mode of action of Tecloftalam Metabolite remains unclear due to the lack of specific data . It is known that tecloftalam metabolite inhibits the growth of bacteria , suggesting that it may interact with bacterial proteins or enzymes to exert its effects.
Biochemical Pathways
Given its antibacterial properties , it likely interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tecloftalam Metabolite is currently unavailable
Result of Action
Its antibacterial properties suggest that it likely leads to bacterial cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione typically involves the chlorination of isoindole derivatives. One common method includes the reaction of 2,3-dichlorobenzoyl chloride with tetrachloroisoindoline in the presence of a suitable base, such as triethylamine, under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of isoindole oxides.
Reduction: Formation of partially dechlorinated isoindole derivatives.
Substitution: Formation of hydroxyl or amino-substituted isoindole derivatives.
類似化合物との比較
Similar Compounds
4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione: Lacks the 2,3-dichlorophenyl group, resulting in different chemical properties and reactivity.
2,3-dichlorophenyl-1H-isoindole-1,3(2H)-dione: Lacks the tetrachloro substitution on the isoindole core, leading to variations in its chemical behavior.
Uniqueness
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both tetrachloro and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination of substituents makes it a versatile compound for various research applications.
特性
IUPAC Name |
4,5,6,7-tetrachloro-2-(2,3-dichlorophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H3Cl6NO2/c15-4-2-1-3-5(8(4)16)21-13(22)6-7(14(21)23)10(18)12(20)11(19)9(6)17/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXEQLXCFSNPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H3Cl6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














